molecular formula C6H3Cl2N3 B2634273 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine CAS No. 1310680-12-6

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B2634273
CAS No.: 1310680-12-6
M. Wt: 188.01
InChI Key: QEJQTCFSLYQMJT-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical and Biological Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in both chemical and biological sciences for several reasons. numberanalytics.comwisdomlib.org They form the core structure of a vast number of natural products, including alkaloids, vitamins, and hormones. mdpi.com

In the realm of medicinal chemistry, nitrogen heterocycles are exceptionally prominent. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs incorporate a nitrogen-containing heterocyclic scaffold. msesupplies.comopenmedicinalchemistryjournal.com This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for the binding of drugs to their target receptors. mdpi.comnih.gov Many nitrogen heterocycles exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.commdpi.com

Beyond pharmaceuticals, nitrogen heterocycles have extensive applications in agrochemicals, where they are integral to many fungicides, herbicides, and insecticides. msesupplies.com They also play a significant role in materials science as components of polymers, dyes, and corrosion inhibitors. numberanalytics.commsesupplies.com Furthermore, their versatile reactivity makes them essential building blocks and intermediates in organic synthesis. numberanalytics.com

Overview of Pyrazolopyridine Isomers and Their Unique Structural Features

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. researchgate.netontosight.ai The fusion of these two rings can occur in several different ways, leading to a variety of isomers. These isomers are distinguished by the relative positions of the nitrogen atoms and the points of fusion between the two rings. researchgate.net

The unique structural features of pyrazolopyridines arise from the combination of the electron-rich pyrazole ring and the electron-deficient pyridine ring. This electronic arrangement imparts a distinct reactivity and allows for a wide range of chemical modifications. The specific orientation of the nitrogen atoms in each isomer influences its chemical properties, including its basicity and susceptibility to electrophilic and nucleophilic attack.

Distinction and Tautomerism of 1H- and 2H-Pyrazolo[4,3-b]pyridine Systems

Within the pyrazolo[4,3-b]pyridine series, a key structural feature is the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For unsubstituted pyrazolo[4,3-b]pyridines, two principal tautomeric forms exist: the 1H- and 2H-pyrazolo[4,3-b]pyridine systems. researchgate.net

The distinction between these two forms lies in the position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring. In the 1H-tautomer, the hydrogen is attached to the nitrogen atom at position 1, while in the 2H-tautomer, it is attached to the nitrogen at position 2. Computational studies have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer, by a difference of nearly 9 kcal/mol. nih.gov This greater stability of the 1H-isomer is a critical consideration in the synthesis and characterization of these compounds. nih.gov

Historical Context of Pyrazolo[4,3-b]pyridine Derivatives in Academic Investigation

The exploration of pyrazolopyridine chemistry has a history that dates back to the early 20th century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. nih.gov Early investigations into these compounds were driven by the prediction of their potential pharmacological importance. researchgate.net Over the decades, research into pyrazolopyridine derivatives has expanded significantly, with numerous synthetic methods being developed to access the various isomeric scaffolds. nih.govcdnsciencepub.com These synthetic efforts have been paralleled by extensive studies into their chemical reactivity and biological activities. mdpi.comnih.gov The sustained interest in this class of compounds is a testament to their versatile chemical nature and their potential applications in various scientific fields.

Rationale for Investigating Dichloro-Substituted Pyrazolo[4,3-b]pyridine Scaffolds

The investigation of dichloro-substituted pyrazolo[4,3-b]pyridine scaffolds, such as 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine, is driven by their potential as versatile intermediates in organic synthesis. The presence of two chlorine atoms provides reactive sites for a variety of chemical transformations.

Halogen atoms, particularly chlorine, on heterocyclic rings are valuable functional groups for several reasons:

They can be readily displaced by nucleophiles, allowing for the introduction of a wide range of substituents.

They can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. rsc.org

By strategically modifying the chloro-substituents, chemists can generate a diverse library of pyrazolo[4,3-b]pyridine derivatives. This approach is highly valuable in drug discovery and materials science, where the systematic variation of substituents is often employed to optimize the properties of a lead compound. The dichloro-substituted scaffold serves as a versatile platform for creating novel molecules with potentially enhanced biological activities or material properties.

Interactive Data Table: Properties of Pyrazolopyridine Scaffolds

Property Description
Core Structure Fused pyrazole and pyridine rings
Isomerism Multiple isomers based on fusion and nitrogen position
Tautomerism Exists as 1H and 2H tautomers, with 1H being more stable
Reactivity Combination of electron-rich pyrazole and electron-deficient pyridine

Interactive Data Table: Rationale for Dichloro-Substitution

Feature Synthetic Advantage
Two Chlorine Atoms Provides two reactive sites for further functionalization
Nucleophilic Substitution Allows for the introduction of various nucleophiles
Cross-Coupling Reactions Enables the formation of new C-C and C-N bonds
Scaffold for Libraries Facilitates the synthesis of diverse compound libraries

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJQTCFSLYQMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro 1h Pyrazolo 4,3 B Pyridine

Strategies for Annulation of the Pyrazolo[4,3-b]pyridine Core

The assembly of the bicyclic pyrazolo[4,3-b]pyridine system is primarily accomplished via two distinct retrosynthetic disconnections: annulation of a pyridine (B92270) ring onto a pyrazole (B372694), or annulation of a pyrazole ring onto a pyridine.

A prevalent strategy for constructing the pyrazolo[4,3-b]pyridine core involves the annulation of a pyridine ring onto a functionalized pyrazole precursor. nih.gov This approach typically utilizes 5-aminopyrazole derivatives as the key building block. cdnsciencepub.com These compounds can undergo cyclocondensation reactions with a variety of 1,3-bielectrophilic partners, which provide the necessary carbon atoms to form the six-membered pyridine ring.

Common 1,3-bielectrophiles employed in this strategy include:

β-Diketones and related compounds: Reaction of 5-aminopyrazoles with β-dicarbonyl compounds in acidic media is a classical method to form the pyridine ring. mdpi.com

α,β-Unsaturated carbonyl compounds: Michael addition of the aminopyrazole to an α,β-unsaturated ketone or aldehyde, followed by intramolecular cyclization and subsequent aromatization (often via oxidation), yields the desired fused ring system. mdpi.com

Ethoxymethylenemalonate derivatives (Gould-Jacobs Reaction): The reaction of 5-aminopyrazoles with reagents like diethyl ethoxymethylenemalonate is a versatile method that leads to the formation of pyrazolo[4,3-b]pyridin-5-one (5-hydroxypyrazolo[4,3-b]pyridine) intermediates after thermal cyclization. mdpi.comnih.gov These intermediates are particularly useful as they can be subsequently converted to halogenated derivatives.

The regioselectivity of the cyclization can be a critical factor, especially when using unsymmetrical 1,3-bielectrophiles. The outcome is often dictated by the relative electrophilicity of the two carbonyl groups or electrophilic centers. mdpi.comnih.gov

An alternative and equally important strategy is the construction of the pyrazole ring onto a suitably functionalized pyridine scaffold. nih.gov This approach is particularly effective when specific substitution patterns on the pyridine ring are desired. A common tactic involves a pyridine ring bearing a nucleofugal group (such as a halogen) at the 2-position and an adjacent functional group at the 3-position that can participate in the pyrazole ring formation. cdnsciencepub.comnih.gov

Key examples of this strategy include:

From 2-Chloronicotinonitriles or 2-Chloronicotinaldehydes: The reaction of these precursors with hydrazine (B178648) or its derivatives is a direct method. The hydrazine initially displaces the chloride at the 2-position, and the resulting hydrazinopyridine undergoes intramolecular cyclization by attacking the nitrile or aldehyde group at the 3-position to form the pyrazole ring. cdnsciencepub.com

From 2-Chloro-3-nitropyridines: An efficient method has been developed starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This process involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, culminating in the annulation of the pyrazole ring. nih.gov

From 3-Acylpyridine N-oxides: Pyridine N-oxide tosylhydrazones can be cyclized to form the pyrazolo[4,3-b]pyridine ring system. This method avoids the need for a pre-installed leaving group at the 2-position, as the N-oxide activates the ring for nucleophilic attack. nih.gov

The table below summarizes representative reactions for each annulation strategy.

Annulation StrategyPyridine Ring FormationPyrazole Ring Formation
Precursor 5-Aminopyrazole2-Chloro-3-nitropyridine
Reagents α,β-Unsaturated Ketone, ZrCl₄1. Acetoacetic Ester, NaH 2. Aryldiazonium Tosylate 3. Pyrrolidine
Key Steps Michael Addition, Cyclization, OxidationSNAr, Japp-Klingemann, Cyclization
Reference mdpi.com nih.gov

Targeted Introduction of Halogen Substituents: Dichlorination Techniques

The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine requires the specific introduction of two chlorine atoms onto the heterocyclic core. This can be achieved either by direct chlorination of a pre-formed pyrazolo[4,3-b]pyridine scaffold or by using chlorinated precursors in the ring-forming reactions.

While direct, regioselective dichlorination of the parent 1H-pyrazolo[4,3-b]pyridine is not extensively documented, the standard method for such transformations on related nitrogen heterocycles involves the conversion of hydroxyl or oxo groups to chloro groups. A logical synthetic route to this compound would involve the synthesis of a 1H-pyrazolo[4,3-b]pyridine-3,5-dione intermediate.

This di-oxo precursor could then be subjected to a powerful chlorinating agent to replace both oxygen functions with chlorine atoms. Phosphorus oxychloride (POCl₃) is the most common reagent for this type of transformation. nih.gov Its efficacy is often enhanced by the addition of phosphorus pentachloride (PCl₅) or an organic base like pyridine or dimethylaniline. nih.govindianchemicalsociety.com The reaction typically requires heating the substrate in excess POCl₃ or under solvent-free conditions at high temperatures in a sealed reactor. nih.gov

The proposed transformation is shown below:

Step 1 (Hypothetical): Synthesis of 1H-pyrazolo[4,3-b]pyridine-3,5-dione.

Step 2: Dichlorination using POCl₃ (potentially with PCl₅ or a base) at elevated temperatures.

This approach leverages the well-established reactivity of pyridinones and pyrazolones toward chlorinating agents like POCl₃. nih.gov

Chlorinating AgentTypical ConditionsSubstrate TypeReference
POCl₃Neat or with base (e.g., pyridine), 140-160°C, sealed reactorHydroxypyridines, Hydroxypyrimidines nih.gov
POCl₃ / PCl₅Heating in excess reagentHeterocyclic ketones, Carboxylic acids indianchemicalsociety.com

Precursor Synthesis and Building Block Utilization

The success of the annulation strategies described in section 2.1 hinges on the availability of appropriately functionalized precursors.

For the formation of the pyrazole ring , the synthesis relies on substituted pyridines. Key building blocks like 2-chloro-3-nitropyridines are described as readily available starting materials. nih.gov Another crucial precursor, 3-chloro-2-hydrazinopyridine, can be synthesized in high yield via the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate. google.comgoogle.comjustia.com The reaction conditions for this hydrazinolysis have been optimized to achieve yields upwards of 95%. google.com

For the formation of the pyridine ring , the primary building blocks are 5-aminopyrazoles. cdnsciencepub.com The synthesis of these precursors is a well-established area of pyrazole chemistry. A common method involves the condensation reaction between a β-ketonitrile and hydrazine or a substituted hydrazine. This reaction provides a flexible entry to a wide range of substituted 5-aminopyrazoles, which can then be used to generate diversity in the final pyrazolo[4,3-b]pyridine products.

One-Pot and Multicomponent Reaction Protocols for Pyrazolo[4,3-b]pyridine Synthesis

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of the pyrazolo[4,3-b]pyridine skeleton. psu.eduresearchgate.net These protocols combine multiple reaction steps into a single operation without the need for isolating intermediates.

An efficient one-pot synthesis has been developed starting from 2-chloro-3-nitropyridines. nih.govresearchgate.net This method combines the initial SNAr reaction, a subsequent Japp-Klingemann reaction with an aryldiazonium salt, and the final pyrazole ring-forming cyclization into a single, streamlined process. nih.gov The protocol is noted for its operational simplicity and use of stable diazonium salts. researchgate.net

Three-component reactions are also widely employed, typically involving the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 5-aminopyrazole derivative. psu.edu These reactions can be catalyzed by various agents, including Lewis acids or bases, and are often performed in environmentally benign solvents or even under solvent-free conditions. researchgate.net

The table below highlights examples of such efficient protocols.

Reaction TypeComponentsCatalyst/MediumKey FeaturesReference(s)
One-Pot 2-chloro-3-nitropyridine, Keto ester, Arenediazonium tosylatePyridine, PyrrolidineCombines azo-coupling, deacylation, and cyclization nih.gov, researchgate.net
Three-Component Aldehyde, Malononitrile, 5-AminopyrazoleAmmonium Acetate (B1210297) or PiperidineAtom-economical, rapid assembly of the core structure psu.edu
Three-Component Aldehyde, Malononitrile, 5-amino-3-methyl-1-phenylpyrazoleIonic Liquid [bmim][BF₄]Green reaction medium, catalyst is reusable researchgate.net

Catalytic and Green Chemistry Approaches in this compound Synthesis

The application of catalytic and green chemistry principles is paramount in modern organic synthesis to enhance efficiency, reduce waste, and improve safety. While dedicated studies for the synthesis of this compound using these approaches are not extensively documented, general strategies applied to related heterocycles offer valuable insights.

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com For the synthesis of related nitrogen-containing heterocycles, several green approaches have been developed. These include the use of water as a solvent, microwave-assisted synthesis, sonochemical methods, and solvent-free reactions. cdnsciencepub.com For instance, a solvent-free mechanochemical method has been successfully employed for the chlorination of pyrazoles using trichloroisocyanuric acid, which represents a rapid and simple protocol that avoids tedious purification and reduces solvent consumption. rsc.org Such a strategy could hypothetically be explored for the chlorination of a 1H-pyrazolo[4,3-b]pyridine precursor.

Catalytic methods are also central to green synthesis. The synthesis of various pyrazolo[3,4-b]pyridine derivatives has been achieved using catalysts like nano-magnetic metal-organic frameworks, which allow for high yields under solvent-free conditions and offer the advantage of easy separation and catalyst recycling. nih.gov Similarly, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been used to catalyze the cyclization reaction for forming the pyrazolo[3,4-b]pyridine core. mdpi.com The development of a catalytic pathway for this compound would likely focus on either the catalytic formation of the bicyclic core or the catalytic chlorination of the parent scaffold. However, specific catalysts and conditions for these transformations for the title compound remain an area for future research.

Table 1: Overview of Green Chemistry Approaches in Heterocyclic Synthesis

Green Approach Principle Potential Relevance
Mechanochemistry Using mechanical force to induce chemical reactions, often solvent-free. rsc.org Could be applied to the chlorination of a 1H-pyrazolo[4,3-b]pyridine precursor. rsc.org
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat reactions, reducing reaction times. Widely used for synthesizing nitrogen heterocycles, potentially accelerating core formation.
Sonochemistry Using ultrasonic waves to initiate and enhance chemical reactions. cdnsciencepub.com An eco-friendly method demonstrated for synthesizing related triazine derivatives in water. cdnsciencepub.com

| Heterogeneous Catalysis | Using a solid-phase catalyst that is easily separated from the reaction mixture. nih.gov | Could enable catalyst recycling and simpler purification in the synthesis of the pyrazolo[4,3-b]pyridine core. nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing any synthetic protocol to ensure high yields, purity, and cost-effectiveness. For the synthesis of the pyrazolo[4,3-b]pyridine core, one efficient method proceeds from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov

In the development of this one-pot protocol for various pyrazolo[4,3-b]pyridines, several parameters were optimized. nih.gov The key cyclization step was found to be highly dependent on the choice of base and temperature. A screening of different bases revealed that milder, nucleophilic bases were effective. Pyrrolidine was identified as the reagent of choice due to its favorable combination of nucleophilicity and basicity, leading to a clean reaction. The reaction temperature was also optimized, with 40 °C providing a balance between reaction rate and minimizing side products. nih.gov

Table 2: General Parameters for Optimization in Pyrazolo[4,3-b]pyridine Synthesis

Parameter Variable Typical Goal Rationale
Catalyst Type and loading Maximize yield and selectivity A suitable catalyst can lower the activation energy and direct the reaction to the desired product. researchgate.net
Solvent Polarity, boiling point Improve solubility, enhance reaction rate The solvent can influence reactant solubility and the stability of intermediates.
Temperature Reaction temperature (°C) Minimize side products, control reaction rate Balancing kinetics and thermodynamics is crucial for achieving high yields of the target compound. nih.gov
Base/Acid Type and equivalents Promote key reaction steps (e.g., deprotonation, cyclization) The choice of base or acid can be critical for reaction success, as seen in the use of pyrrolidine. nih.gov
Reactant Ratio Molar ratio of starting materials Ensure complete conversion of limiting reagent Stoichiometry affects reaction efficiency and can minimize unreacted starting materials. researchgate.net

| Reaction Time | Duration (minutes/hours) | Achieve maximum conversion without product degradation | Monitoring the reaction progress (e.g., by TLC or LC-MS) helps determine the optimal endpoint. nih.gov |

While these principles have been applied to the synthesis of the parent ring system, specific data on the optimization of a synthetic route to produce This compound are not detailed in the surveyed scientific literature. A dedicated study would be required to adapt and optimize a chlorination step or to develop a route from chlorinated precursors, with each parameter in the process requiring systematic investigation to maximize the final yield.

Chemical Reactivity and Derivatization of 3,5 Dichloro 1h Pyrazolo 4,3 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro Groups

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the fused pyrazole (B372694) moiety, makes the chlorine atoms at the C3 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone for the functionalization of the 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine core.

The chloro groups on the pyrazolo[4,3-b]pyridine scaffold can be readily displaced by a variety of heteroatomic nucleophiles. These reactions typically proceed under thermal or microwave-assisted conditions and are fundamental for introducing diverse functional groups.

Nitrogen Nucleophiles : Primary and secondary amines, anilines, and various nitrogen-containing heterocycles react with this compound to form the corresponding amino-substituted derivatives. These reactions often serve as the basis for the Buchwald-Hartwig amination, a powerful method for C-N bond formation that has largely replaced harsher techniques like the Goldberg reaction wikipedia.org. The choice of base and solvent is critical to achieving high yields and selectivity.

Oxygen Nucleophiles : Alkoxides and phenoxides serve as effective oxygen nucleophiles. For instance, reaction with sodium phenoxide or benzyl alcohol can yield phenoxy- and benzyloxy-substituted pyrazolopyridines, respectively sci-hub.se. The efficiency of these reactions can be highly dependent on the solvent, with polar aprotic solvents like DMSO and HMPA often providing superior results compared to less polar options sci-hub.se.

Sulfur Nucleophiles : Thiolates, such as sodium thiophenoxide, are potent nucleophiles that react efficiently to afford the corresponding thioether derivatives sci-hub.se. These reactions are often rapid and high-yielding, reflecting the high nucleophilicity of sulfur species.

The table below summarizes representative SNAr reactions on halopyridine systems, illustrating the conditions and outcomes.

NucleophileHalopyridineSolventConditionsProductYield (%)
PhSNa2-IodopyridineNMPMicrowave, 100°C, 3 min2-Phenylthiopyridine99
PhCH₂OH2-IodopyridineNMPMicrowave, 180°C, 10 min2-Benzyloxyppyridine81
PhONa2-IodopyridineDMSOMicrowave, 180°C, 10 min2-Phenoxypyridine77

The regioselectivity and rate of SNAr reactions on the this compound scaffold are governed by both steric and electronic effects.

Electronic Factors : The nitrogen atom in the pyridine ring withdraws electron density, making the α (C2, C6) and γ (C4) positions most susceptible to nucleophilic attack. In the pyrazolo[4,3-b]pyridine system, the C5 and C7 positions (analogous to C2 and C4 of pyridine) are activated. The attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) whose negative charge can be delocalized onto the electronegative ring nitrogen, providing significant stabilization stackexchange.com. This stabilization is not possible for attack at the C6 (β) position, making substitution at C5 and C7 strongly favored stackexchange.com.

Steric Factors : The steric bulk of both the incoming nucleophile and the substituents on the pyrazolopyridine core can significantly impact the reaction rate. Highly hindered nucleophiles, such as N-methylaniline compared to aniline, can experience a dramatic decrease in reactivity due to steric hindrance during the formation of the intermediate complex and the subsequent proton transfer step researchgate.netrsc.org. This steric repulsion can lower the rate constant by several orders of magnitude rsc.org. Similarly, bulky groups adjacent to the reaction site on the heterocyclic ring can impede the approach of the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, offering broad substrate scope and functional group tolerance wikipedia.orgresearchgate.net. This compound is an excellent substrate for these transformations.

Suzuki–Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester. A palladium catalyst, often in conjunction with a phosphine ligand, and a base are required. This method is widely used to introduce aryl, heteroaryl, or alkyl groups at the C3 and C5 positions, building molecular complexity. Recent advances have focused on developing highly efficient catalysts that allow for low catalyst loading, which is crucial in pharmaceutical manufacturing to minimize residual palladium levels mdpi.com.

Buchwald–Hartwig Amination : As a premier method for constructing aryl C-N bonds, this reaction couples the dichloro-scaffold with a wide array of primary and secondary amines wikipedia.orgorgsyn.org. The development of specialized, sterically hindered phosphine ligands has been critical to the reaction's success, enabling the coupling of even challenging substrates under mild conditions wikipedia.org. The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product wikipedia.org.

The table below provides examples of typical catalyst systems used in these cross-coupling reactions.

ReactionCatalystLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂SPhos, PCy₃K₃PO₄, Cs₂CO₃Toluene/Water
Buchwald-HartwigPd₂(dba)₃BINAP, XantphosNaOt-Bu, K₂CO₃Toluene, Dioxane

Electrophilic Substitution Reactions on the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyridine ring and the fused pyrazole ring. This characteristic makes electrophilic aromatic substitution significantly more difficult than on electron-rich aromatic systems. Such reactions, if they proceed, often require forcing conditions and can result in a mixture of products cdnsciencepub.com.

Common electrophilic reactions such as nitration, halogenation, and sulfonation have been studied on related pyrazolopyridine isomers cdnsciencepub.comcdnsciencepub.com. For instance, nitration typically requires strong acids like a mixture of nitric and sulfuric acid. The regioselectivity is dictated by the combined directing effects of the heterocyclic nitrogen atoms and any existing substituents. Chlorination can also be achieved, leading to further halogenated derivatives cdnsciencepub.com. However, the strong deactivating effect of the two chloro-substituents already present on the this compound core would make further electrophilic substitution particularly challenging.

Functional Group Interconversions at Different Positions of the Scaffold

Once the initial derivatization of the this compound core is achieved through the reactions described above, the newly introduced functional groups can be further manipulated. These functional group interconversions (FGIs) are crucial for elaborating the molecular structure and accessing a wider range of analogues.

For example, a nitro group introduced via electrophilic substitution can be reduced to a primary amine using standard reducing agents like H₂/Pd/C or tin(II) chloride. This amine can then serve as a handle for subsequent reactions, such as acylation or diazotization. An ester group, perhaps introduced via a carbonylative coupling reaction, can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other acid derivatives. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. These transformations are standard procedures in organic synthesis and greatly expand the synthetic utility of the pyrazolo[4,3-b]pyridine scaffold vanderbilt.edu.

The following table illustrates some common functional group interconversions.

Starting GroupReagent(s)Resulting Group
Nitro (-NO₂)H₂, Pd/CAmine (-NH₂)
Ester (-COOR)LiOH, H₂O/THFCarboxylic Acid (-COOH)
Cyano (-CN)1. LiAlH₄ 2. H₂OAminomethyl (-CH₂NH₂)
Azide (-N₃)Ph₃P, H₂OAmine (-NH₂)

Synthesis of Hybrid Molecules and Complex Architectures from this compound

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug design to create new bioactive molecules with potentially enhanced or synergistic properties documentsdelivered.com. This compound is an ideal starting block for constructing such complex molecules due to the two distinct reactive sites.

A common strategy involves the selective functionalization of one chloro group, followed by a different reaction at the second chloro group. For example, one position can be functionalized with a propargyl group via SNAr. The terminal alkyne of this group can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link the pyrazolopyridine core to another molecule containing an azide group, such as a sugar or another heterocyclic system, forming a triazole-linked hybrid molecule nih.gov. This approach has been used to synthesize pyrazolo[3,4-b]pyridine-triazole hybrids as potential anti-infective agents nih.gov and glycohybrids with potential anti-cancer activity documentsdelivered.com. This modular approach allows for the systematic synthesis of large libraries of complex molecules for biological screening.

Rearrangement Reactions and Side Product Formation Studies

While specific data for this compound is limited, analogous pyrazolo[4,3-b]pyridine derivatives have been observed to undergo notable rearrangement reactions. One such transformation is an unusual C-N migration of an acetyl group during certain synthetic routes. nih.govresearchgate.net This type of rearrangement can lead to the formation of N-acetyl-N-arylhydrazone derivatives as significant side products. nih.govresearchgate.net The proposed mechanism for this transformation suggests that an intermediate undergoes an intramolecular migration of the acetyl group from a carbon to a nitrogen atom, which can impact the yield of the desired pyrazolo[4,3-b]pyridine product.

Another potential rearrangement relevant to the this compound scaffold is the Dimroth rearrangement. This is a well-documented isomerization process in various nitrogen-containing heterocyclic systems, including pyrimidine derivatives, where an endocyclic and an exocyclic nitrogen atom exchange places. nih.govwikipedia.org This rearrangement typically occurs under thermal conditions or in the presence of acid or base. benthamscience.comresearchgate.net For the pyrazolo[4,3-b]pyridine system, a Dimroth-type rearrangement could theoretically lead to the formation of a more thermodynamically stable isomer. The reaction conditions, such as solvent, temperature, and pH, would be critical factors influencing the likelihood and outcome of such a rearrangement.

In the synthesis of related pyrazolopyridine isomers, the formation of regioisomeric side products is a common challenge. For instance, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The ratio of these regioisomers can be influenced by the choice of electrophilic additive and solvent, indicating the sensitivity of the reaction pathway to the surrounding chemical environment. nih.gov Although this example does not directly involve this compound, it underscores the potential for the formation of isomeric side products during the synthesis of such bicyclic heteroaromatic compounds.

The following table provides a conceptual overview of potential rearrangement reactions and side products that could be relevant to this compound, based on studies of analogous compounds.

Rearrangement Type / Side ProductPotential Precursor/Reaction ConditionResulting Structure/ProductReference
C-N Acetyl Migration Synthesis involving acetyl-substituted intermediatesN-acetyl-N-arylhydrazone derivative nih.govresearchgate.net
Dimroth Rearrangement Thermal or acid/base catalysisIsomeric pyrazolopyridine nih.govwikipedia.org
Regioisomeric Side Products Cyclization reactions during synthesisIsomeric dichloropyrazolopyridines nih.gov

It is important to note that the specific electronic and steric effects of the two chlorine atoms on the this compound ring would significantly influence its reactivity, including its propensity to undergo these rearrangements and the nature of any side products formed. Further dedicated studies on this compound are necessary to fully elucidate its chemical behavior in these contexts.

Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Pyrazolo 4,3 B Pyridine Analogues

Design Principles for Modifying the Dichloro-Pyrazolo[4,3-B]pyridine Core

The 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold offers several positions for chemical modification to explore and optimize biological activity. The primary design principles revolve around strategic derivatization of the pyrazole (B372694) and pyridine (B92270) rings to modulate the compound's physicochemical properties and its interaction with biological targets.

Key modification sites on the core structure include:

N1-position of the pyrazole ring: This position is frequently targeted for substitution. Introducing various alkyl, aryl, or functionalized groups can significantly alter lipophilicity, solubility, and metabolic stability. Furthermore, the N1-substituent can orient itself to form crucial interactions with the target protein or be used to attach linkers to other pharmacophoric fragments. nih.gov

C3 and C5 positions: The chlorine atoms at these positions are key features of the starting scaffold. They can be substituted via nucleophilic aromatic substitution reactions. Replacing one or both chlorine atoms allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, which can act as hydrogen bond donors or acceptors, or engage in hydrophobic interactions. nih.gov

C4, C6, and C7 positions: While the parent scaffold is dichlorinated at C3 and C5, modifications at other available positions on the pyridine ring (C4, C6, C7) can also be explored. Introducing small alkyl or halogen groups can fine-tune the electronic properties and steric profile of the molecule.

The design strategy often begins with the synthesis of a small library of analogues with diverse substituents at these key positions to generate initial SAR data. This data then guides further optimization efforts. For instance, in the development of pyrazolo[3,4-b]pyridine-based inhibitors, palladium-catalyzed cross-coupling reactions are commonly employed to introduce aryl or heteroaryl groups, expanding the chemical space and exploring new binding interactions. nih.gov

Impact of Substituent Variation on Molecular Recognition and Ligand Binding

The nature and position of substituents on the pyrazolo[4,3-b]pyridine core profoundly influence its ability to bind to a biological target. Molecular recognition is governed by a combination of electronic and steric effects, which dictate the formation of specific intermolecular interactions.

Hydrogen Bonding: The pyrazole and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors. The NH group of the pyrazole is a hydrogen bond donor. Substituents can be introduced to enhance these interactions. For example, adding an amino group at the C3 or C5 position can introduce an additional hydrogen bond donor, potentially anchoring the ligand more firmly in the binding pocket. Conversely, replacing a chlorine atom with a methoxy (B1213986) group can add a hydrogen bond acceptor. acs.org

Hydrophobic and van der Waals Interactions: The introduction of alkyl or aryl groups at the N1 position or by replacing the chlorine atoms can create favorable hydrophobic interactions with nonpolar residues in the target's active site. The size and shape of these substituents must be carefully chosen to ensure a complementary fit.

π-π Stacking and Aromatic Interactions: The pyrazolopyridine core itself is an aromatic system capable of engaging in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. acs.org The electronic nature of substituents on the scaffold can modulate the strength of these interactions. Electron-withdrawing groups (like the chlorine atoms) can enhance interactions with electron-rich aromatic residues.

The following table summarizes the general impact of different substituent types on ligand binding, based on studies of analogous pyrazolopyridine systems.

Position of SubstitutionSubstituent TypePotential Impact on Ligand Binding
N1 (Pyrazole) Small Alkyl (e.g., -CH₃)Increases lipophilicity; fills small hydrophobic pockets.
Bulky Aryl (e.g., -Ph)Engages in π-π stacking; provides vectors for further substitution.
Polar Groups (e.g., -(CH₂)₂-OH)Improves solubility; forms hydrogen bonds.
C3 / C5 (Pyridine) Amino (-NH₂) / Substituted AminesActs as H-bond donor/acceptor; can be protonated to form salt bridges.
Methoxy (-OCH₃)Acts as H-bond acceptor; can be crucial for high-affinity interactions. acs.org
Trifluoromethyl (-CF₃)Strong electron-withdrawing group; can act as a bioisostere for chlorine.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For pyrazolo[4,3-b]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov

In a typical 3D-QSAR study, a set of synthesized analogues with known biological activities are structurally aligned. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. A statistical method, such as Partial Least Squares (PLS), is used to derive a mathematical equation that links variations in these fields to changes in activity. mdpi.com

The output of a 3D-QSAR analysis is often visualized as contour maps:

Steric Contour Maps: These maps indicate regions where bulky substituents increase (green contours) or decrease (yellow contours) biological activity. This guides the medicinal chemist on the optimal size and shape of substituents.

Electrostatic Contour Maps: These maps highlight areas where positive charge (blue contours) or negative charge (red contours) is favorable for activity. This information is critical for placing electron-donating or electron-withdrawing groups.

Hydrophobic and H-Bonding Maps: Similarly, these maps show where hydrophobic groups or hydrogen bond donors/acceptors would enhance binding affinity.

For instance, a QSAR model for a series of pyrazolo[3,4-d]pyrimidine derivatives might reveal that a bulky, electron-withdrawing group at one position is beneficial, while a small, hydrogen-bond donating group is preferred at another. mdpi.com This predictive power allows for the virtual screening and prioritization of new analogues for synthesis, saving significant time and resources.

QSAR DescriptorDefinitionImplication for Design of Pyrazolo[4,3-b]pyridine Analogues
SlogP Logarithm of the partition coefficient (water/octanol)Measures lipophilicity; needs to be optimized for cell permeability and target binding.
vsurf_W2 Hydrophilic-hydrophilic interaction energyRelates to aqueous solubility and potential for hydrogen bonding.
CoMFA Steric Field van der Waals potential energyIdentifies regions where steric bulk is favorable or unfavorable for activity.
CoMSIA Electrostatic Field Coulombic potential from atomic partial chargesGuides the placement of electron-donating and electron-withdrawing groups.

Conformational Analysis and its Role in Biological Interaction

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. A ligand must adopt a specific low-energy conformation, often called the "bioactive conformation," to fit optimally into the binding site of its target. Conformational analysis of this compound analogues is therefore essential for understanding their SAR.

The flexibility of a molecule is largely dependent on its rotatable bonds. For pyrazolo[4,3-b]pyridine analogues, key sources of conformational flexibility include:

The bond connecting an N1-substituent to the pyrazole ring.

Bonds within substituents attached to the C3 or C5 positions (e.g., in an N-aryl or O-alkyl group).

A rigid molecule that is pre-organized in its bioactive conformation can bind with higher affinity because less of an entropic penalty is paid upon binding. acs.org Medicinal chemists sometimes employ a strategy of "conformational freezing" by introducing rings or bulky groups to restrict rotation around key bonds, locking the molecule into a more active shape.

Techniques used to study molecular conformation include:

X-ray Crystallography: Provides the precise 3D structure of a ligand when co-crystallized with its target protein, revealing the bioactive conformation.

NMR Spectroscopy: Can be used to determine the solution-state conformation of a molecule.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can predict low-energy conformations. Molecular dynamics simulations can explore the conformational landscape of a molecule over time, providing insight into its flexibility and its interactions with a target. nih.gov

Understanding the preferred conformations allows designers to create analogues that are more likely to adopt the bioactive shape, leading to improved potency.

Scaffold Hopping and Bioisosteric Replacement Strategies

When further optimization of the this compound scaffold becomes challenging, medicinal chemists often turn to more advanced strategies like scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This strategy involves replacing the central pyrazolo[4,3-b]pyridine core with a structurally distinct scaffold while preserving the spatial arrangement of key binding groups. niper.gov.in The goal is to identify novel chemical series with improved properties, such as better pharmacokinetics, reduced toxicity, or a more favorable patent position. researchgate.net For the pyrazolo[4,3-b]pyridine core, potential scaffold hops could include other fused heterocyclic systems that can project substituents in a similar 3D orientation.

Examples of potential scaffold hops:

Pyrazolo[3,4-d]pyrimidine nih.gov

Thiazolo[5,4-b]pyridine nih.gov

Imidazo[1,2-a]pyrimidine dundee.ac.uk

1H-Pyrazolo[3,4-b]pyridine nih.gov

Bioisosteric Replacement: A bioisostere is a chemical group that can replace another group in a molecule without significantly changing its biological activity. cambridgemedchemconsulting.com This technique is used to fine-tune physicochemical properties, improve metabolic stability, or enhance target affinity. chem-space.com

In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule.

Original GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Chlorine (-Cl) -CF₃, -CN, -CH₃Modulate electronic properties, lipophilicity, and metabolic stability.
Phenyl Ring (-Ph) Pyridyl, Thienyl, PyrazolylIntroduce heteroatoms to alter solubility, polarity, and potential for hydrogen bonding; escape patent space. cambridgemedchemconsulting.com
Carboxylic Acid (-COOH) Tetrazole, Acyl sulfonamideImprove oral bioavailability by replacing a metabolically labile group with a more stable one of similar acidity. openaccessjournals.com
Amide Linkage (-CONH-) Reversed Amide, 1,2,4-OxadiazoleIncrease metabolic stability against proteases.

These strategies are powerful tools for lead optimization, enabling the transformation of a promising hit compound into a viable drug candidate.

Molecular Mechanism of Action Mmoa Investigations of 3,5 Dichloro 1h Pyrazolo 4,3 B Pyridine and Its Derivatives

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors)

Derivatives of the pyrazolopyridine scaffold have been identified as potent modulators of a diverse range of enzymes and receptors, highlighting the versatility of this heterocyclic system in medicinal chemistry. The primary molecular targets identified are protein kinases, which are crucial regulators of cellular signaling pathways.

Key enzyme targets include:

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, ALK is a significant target in non-small cell lung cancer (NSCLC). Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of both wild-type ALK and its clinically relevant mutants, such as the crizotinib-resistant ALK-L1196M mutation. nih.govnih.gov

TANK-Binding Kinase 1 (TBK1): A noncanonical IKK kinase, TBK1 is a key regulator of innate immunity signaling pathways. nih.gov Certain 1H-pyrazolo[3,4-b]pyridine derivatives have emerged as highly potent TBK1 inhibitors. nih.gov

Dual-specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK1A/1B): These kinases are implicated in neurodevelopment and have been linked to various diseases, including cancer. Diaryl 1H-pyrazolo[3,4-b]pyridine compounds have shown excellent inhibitory activity against DYRK1B. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases is an important target in oncology. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors. nih.gov

Other Kinases: The scaffold has also been utilized to target ROS1, a receptor tyrosine kinase often implicated in cancer, and Mitogen-activated protein kinase kinase 4 (MKK4), a regulator of hepatocyte regeneration. nih.govnih.gov

Beyond kinases, pyrazolopyridine derivatives have been shown to interact with other receptor types:

Metabotropic Glutamate Receptor 5 (mGluR5): This G-protein-coupled receptor is a target for treating schizophrenia. 1H-pyrazolo[3,4-b]pyridines have been developed as positive allosteric modulators (PAMs) of mGluR5.

Biochemical Assay Development for Target Engagement and Inhibition Kinetics

The characterization of pyrazolopyridine derivatives relies on a variety of established biochemical assays to determine their potency and binding kinetics. For kinase targets, radiometric biochemical assays are frequently employed. These assays measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide by the kinase. The reduction in phosphorylation in the presence of an inhibitor allows for the determination of its inhibitory concentration (IC50). nih.govnih.gov

For instance, the inhibitory activities of pyrazolopyridine derivatives against ALK, ALK-L1196M, and TBK1 have been quantified using such in vitro kinase assays. nih.govnih.gov These experiments are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. For receptor targets like mGluR5, competition-binding assays are utilized. These assays measure the ability of a test compound to displace a known radiolabeled ligand that binds to an allosteric site on the receptor, providing information on the compound's binding affinity.

Protein-Ligand Interaction Analysis: Binding Modes and Key Residues

Molecular docking and computational modeling studies have been instrumental in elucidating how pyrazolopyridine derivatives bind to their molecular targets at an atomic level. These analyses reveal the specific binding modes and key amino acid residues that are critical for high-affinity interactions.

For ALK kinase, docking studies of a potent 1H-pyrazolo[3,4-b]pyridine inhibitor revealed crucial hydrogen bonding interactions with the kinase hinge region residues, specifically with the backbone of K1150 and E1210. nih.gov The studies also highlighted favorable interactions with methionine M1196 in the gatekeeper mutant ALK-L1196M, explaining the compound's ability to overcome resistance. nih.gov

In the case of DYRK1B, docking studies supported that potent inhibitors bind through a combination of hydrogen bonding and hydrophobic interactions within the ATP-binding site. nih.gov Similarly, for TBK1 inhibitors, a computer-aided drug design (CADD) approach was used to optimize the pyrazolopyridine core to fit within the kinase's active site, with specific fragments designed to interact with different regions of the binding pocket. nih.gov These computational insights are vital for the rational design and structure-based optimization of new and more potent inhibitors.

Cellular Pathway Modulation in In Vitro Models

The molecular interactions observed in biochemical assays translate into measurable effects on cellular pathways and functions. In vitro cell-based assays are used to confirm that the compounds engage their targets in a cellular context and exert the desired biological effect.

Derivatives targeting ALK have been shown to potently suppress the proliferation of cancer cell lines that are dependent on ALK signaling, such as H2228 and ALK-L1196M-Ba/F3 cells. nih.gov This anti-proliferative effect is often mediated by the blockade of the ALK signaling pathway and the subsequent induction of apoptosis (programmed cell death). nih.gov

For compounds targeting TBK1, cellular assays have demonstrated the effective inhibition of the downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov Furthermore, some pyrazolopyridine derivatives have shown antiproliferative effects against various cancer cell lines, including glioblastoma and melanoma. nih.gov In studies on Herpes Simplex Virus Type-1 (HSV-1), pyrazolopyridine derivatives were found to interfere with different stages of the viral replication cycle, including viral adsorption and later replication phases. nih.gov

Table 1: Cellular Activity of Representative Pyrazolopyridine Derivatives

Compound ClassTargetCell LineObserved EffectReference
1H-pyrazolo[3,4-b]pyridine derivative (10g)ALK-L1196MH2228, ALK-L1196M-Ba/F3Suppression of proliferation via apoptosis and ALK signaling blockade nih.gov
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK1THP-1, RAW264.7Inhibition of downstream IFN signaling nih.gov
1H-pyrazolo[3,4-b]pyridine derivative (8h)DYRK1BHCT116Inhibition of cell proliferation (IC50 = 1.6 µM) nih.gov
1H-pyrazolo[3,4-b]pyridine derivative (AM-57)HSV-1Vero cellsInterference with α- and γ-phases of viral replication nih.gov

Gene Expression and Proteomic Studies Related to Compound Activity

Investigations into how pyrazolopyridine derivatives affect global gene expression and protein levels provide a broader understanding of their cellular impact. While comprehensive proteomic studies for this class of compounds are not widely reported, targeted analyses have confirmed their mechanism of action.

For example, studies on a potent TBK1 inhibitor with a 1H-pyrazolo[3,4-b]pyridine core involved measuring the mRNA levels of genes downstream of TBK1. nih.gov This was accomplished by detecting the expression of genes involved in the interferon signaling pathway, which is directly regulated by TBK1 activity. The results showed that the compound effectively inhibited the induction of these downstream genes in stimulated immune cells, confirming that its engagement with TBK1 leads to a functional blockade of the intended cellular pathway at the level of gene transcription. nih.gov Such studies are crucial for verifying the on-target effects of a compound and understanding its broader biological consequences.

Investigation of Selective versus Pan-Inhibition Profiles

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity can be challenging.

Research on pyrazolopyridine derivatives has demonstrated that high selectivity can be achieved through careful structural design.

One potent ALK inhibitor from the 1H-pyrazolo[3,4-b]pyridine class also showed high potency against ROS1 but displayed excellent selectivity over the closely related kinase c-Met. nih.gov

A novel TBK1 inhibitor was found to be highly selective, possessing almost no inhibitory effect on the canonical IKK kinases IKKα and IKKβ at a concentration of 10 µM. nih.gov

Similarly, derivatives designed as MKK4 inhibitors were optimized to achieve high selectivity against antitargets within the same pathway (MKK7, JNK1) and other off-target kinases. nih.gov

In the realm of G-protein-coupled receptors, pyrazolo[4,3-e] nih.govnih.govbldpharm.com.trtriazolo[1,5-c]pyrimidine derivatives have been developed as highly potent and selective antagonists for the human A3 adenosine (B11128) receptor, showing high selectivity ratios against A1, A2A, and A2B receptor subtypes.

This ability to fine-tune the substitution patterns on the pyrazolopyridine scaffold allows for the development of compounds with precise inhibition profiles, ranging from highly selective agents to rationally designed multi-target inhibitors.

An in-depth analysis of the computational and theoretical studies surrounding 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine reveals significant insights into its electronic structure, reactivity, and potential as a scaffold for drug discovery. Advanced computational techniques are pivotal in modern chemistry, offering a window into molecular behavior that complements and guides experimental research. This article delineates the key computational methodologies applied to understand this specific pyrazolopyridine derivative.

Analytical Methodologies for the Characterization of 3,5 Dichloro 1h Pyrazolo 4,3 B Pyridine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are paramount for elucidating the molecular structure of 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the N-H proton. The aromatic proton on the pyridine (B92270) ring (at position 7) would typically appear as a singlet in the aromatic region of the spectrum. The proton attached to the nitrogen in the pyrazole (B372694) ring (N-H) would also exhibit a singlet, though its chemical shift can be broad and vary depending on the solvent and concentration.

¹³C NMR : The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The structure of this compound contains six distinct carbon atoms. The chemical shifts of these carbons are influenced by the attached atoms (H, N, Cl) and their position within the heterocyclic ring system. The carbons bonded to chlorine atoms (C3 and C5) are expected to be significantly deshielded. Spectroscopic data from similar pyrazolo[3,4-b]pyridine derivatives can be used to predict and assign these signals. researchgate.netcdnsciencepub.com

Interactive Table: Predicted NMR Data for this compound

Technique Atom Predicted Chemical Shift (δ ppm) Multiplicity
¹H NMRH7~8.0-9.0Singlet
¹H NMRN1-HVariable, broadSinglet
¹³C NMRC3~140-150Singlet
¹³C NMRC3a~120-130Singlet
¹³C NMRC5~145-155Singlet
¹³C NMRC6~110-120Singlet
¹³C NMRC7~140-150Singlet
¹³C NMRC7a~145-155Singlet

Note: Predicted values are based on general principles and data for related pyrazolopyridine structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretch of the pyrazole ring, C-H stretching of the pyridine ring, C=N and C=C stretching vibrations from the fused aromatic rings, and C-Cl stretching vibrations. For related pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives, strong absorptions for P=O have been identified. researchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of this compound is expected to exhibit characteristic absorption bands in the UV region, typically arising from π → π* and n → π* electronic transitions. researchgate.net For similar heterocyclic systems like 1,2,3-triazole, a π → π* transition is observed around 205 nm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thus confirming the molecular weight and offering clues about the structure. For this compound (molecular formula C₆H₃Cl₂N₃), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1. Fragmentation patterns often involve the loss of chlorine, HCl, or HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a product's purity. semanticscholar.orgbeilstein-journals.org For compounds like this compound, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of solvents such as ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol. rsc.orgnih.gov The spots are typically visualized under UV light (254 nm). beilstein-journals.org

Column Chromatography

For purification on a larger scale, column chromatography is the standard method. Silica gel is the most common adsorbent. rsc.orgnih.gov The crude product is loaded onto the column and eluted with a suitable solvent system, often determined by prior TLC analysis. Gradient elution, where the polarity of the solvent mixture is gradually increased (e.g., from 0% to 25% EtOAc in Hexanes), is frequently employed to separate compounds with different polarities. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of a compound. ptfarm.pl A reversed-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Detection is often performed using a UV detector set at a wavelength where the compound has maximum absorbance. ptfarm.plrsc.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net For a related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, X-ray analysis revealed a nearly planar molecule where pairs are connected into inversion dimers through N—H⋯N hydrogen bonds. nih.gov This technique would unambiguously confirm the pyrazolo[4,3-b]pyridine core structure and the positions of the two chlorine atoms.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₆H₃Cl₂N₃), this analysis provides crucial validation of the compound's elemental composition.

Interactive Table: Theoretical Elemental Composition of C₆H₃Cl₂N₃

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
CarbonC12.011672.06638.35%
HydrogenH1.00833.0241.61%
ChlorineCl35.453270.90637.73%
NitrogenN14.007342.02122.36%
Total 188.017 100.00%

Advanced Research Directions and Potential Applications of 3,5 Dichloro 1h Pyrazolo 4,3 B Pyridine

Use as a Chemical Probe for Elucidating Biological Pathways

The pyrazolo[4,3-b]pyridine core is an attractive scaffold for the development of chemical probes to explore and elucidate complex biological pathways. While 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine itself is not the final probe, its reactive nature allows for the synthesis of tailored molecules designed for specific biological interrogation.

Derivatives of this scaffold can be functionalized with reporter groups or affinity tags to track their interactions within cellular systems. A notable example involves a pyrazolo[4,3-b]pyridine derivative synthesized via a Povarov reaction, which was developed as a fluorescent probe for the detection of boron trifluoride (BF₃) in E. coli and HeLa cells. nih.gov This probe exhibited a discernible red shift in its absorption and emission spectra upon binding to BF₃, with a significant increase in quantum yield, demonstrating the utility of this heterocyclic system in creating sensitive and selective detection tools for biologically relevant species. nih.govresearchgate.net Such probes are instrumental in understanding the roles of specific molecules and ions in cellular metabolism and signaling cascades.

Application in Supramolecular Chemistry and Material Science

The structural features of the pyrazolo[4,3-b]pyridine ring system, including multiple nitrogen atoms capable of acting as hydrogen bond acceptors and a protonated N-H group that can act as a donor, make it a compelling candidate for applications in supramolecular chemistry. These sites facilitate the formation of non-covalent interactions, which are the basis of molecular recognition and self-assembly.

By replacing the chlorine atoms of this compound with coordinating ligands, it is possible to construct complex macrocycles and coordination polymers. For instance, related bis(1,2,3-triazolyl)pyridine motifs have been incorporated into macrocycles that form nanotube structures in the solid state and exhibit strong binding to anions and transition metals. chemrxiv.org This highlights the potential of nitrogen-rich heterocyclic systems, including pyrazolo[4,3-b]pyridine derivatives, to serve as building blocks for creating organized, functional supramolecular architectures and novel materials with unique electronic or host-guest properties.

Development of Optically Active or Fluorescent Analogues

The pyrazolo[4,3-b]pyridine scaffold has proven to be a robust platform for the design of novel fluorescent dyes and probes. nih.govacs.org The fused aromatic system possesses inherent photophysical properties that can be finely tuned through chemical modification at the positions occupied by chlorine in the parent compound.

Researchers have successfully synthesized derivatives with strong blue light emission in both solution and solid states, with quantum yields reaching as high as 88%. nih.govacs.org The fluorescence mechanism in many of these compounds is attributed to a twisted intramolecular charge transfer (TICT) process. nih.gov This property has been exploited to create chemosensors for detecting metal cations like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ through fluorescence quenching. nih.govacs.org One such probe demonstrated high sensitivity for Cu²⁺ at concentrations as low as 26 nM. nih.gov Furthermore, the fusion of the pyrazolo[3,4-b]pyridine scaffold with other chromophores, such as coumarin, has yielded new classes of tetracyclic dyes with significant intramolecular charge transfer character, suitable for applications in bioimaging. acs.org

Photophysical Properties of Selected Pyrazolopyridine-Based Fluorescent Probes
Scaffold TypeTarget AnalyteMax Emission (λem)Quantum Yield (ΦF)Key FeatureReference
Pyrazolo[4,3-b]pyridineBF₃473 nm (upon binding)65% (upon binding)Red shift in emission nih.gov
bis-Pyrazolo[3,4-b:4′,3′-e]pyridineCu²⁺QuenchedUp to 88% (unbound)Fluorescence quenching nih.govacs.org
Pyrazolo[3,4-b]pyridine-CoumarinN/A (Bioimaging)--Intramolecular Charge Transfer acs.org

Role as a Privileged Scaffold in Target-Based Drug Discovery Beyond Initial Screening (excluding clinical aspects)

The pyrazole (B372694) ring and its fused derivatives, including pyrazolo[4,3-b]pyridines, are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This designation stems from their ability to bind to multiple biological targets with high affinity, serving as a foundational structure for the development of potent and selective inhibitors. The this compound is an ideal starting point for creating libraries of compounds for target-based drug discovery.

The utility of this scaffold is exemplified by the development of derivatives targeting specific enzymes implicated in disease. For instance, novel pyrazolo[3,4-b]pyridine-based compounds have been designed and synthesized as potent inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov Several of these derivatives displayed significant inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov Molecular docking studies confirmed that these compounds fit well into the PIM-1 kinase active site, validating the pyrazolopyridine core as a suitable framework for kinase inhibitor design. nih.gov Similarly, related pyrazolo-triazine sulfonamides have been identified through in silico and in vitro studies as potential inhibitors of targets like AKT2 kinase, BTK, CDK2, and mTOR. mdpi.com

Examples of Pyrazolopyridine Derivatives in Target-Based Drug Discovery
Compound SeriesBiological TargetPotency (IC₅₀)Therapeutic Area (Preclinical)Reference
Pyrazolo[3,4-b]pyridine derivativesPIM-1 Kinase26 nMOncology nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govacs.orgtriazine sulfonamidesAKT2 Kinase0.06–0.35 µM (Anti-proliferative)Oncology mdpi.com

Future Perspectives in Synthetic Methodologies and Reactivity Exploitation

The future utility of this compound lies in the strategic and selective exploitation of its two reactive C-Cl bonds. Modern synthetic chemistry offers a vast toolkit for the functionalization of such halo-heterocycles, enabling the creation of diverse molecular architectures.

Future synthetic methodologies will likely focus on regioselective and sequential cross-coupling reactions. The chlorine atoms at the C3 and C5 positions can be selectively substituted using palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). Research on related halo-pyrazolo[3,4-c]pyridines has already demonstrated the feasibility of such "vectorial functionalisation," where different positions on the heterocyclic core are elaborated in a controlled manner. rsc.org This approach allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the development of one-pot, multicomponent reactions starting from simpler precursors continues to be an efficient strategy for generating libraries of substituted pyrazolopyridines. nih.govjocpr.com

Exploration of Novel Biological Targets through Mechanistic Studies (in vitro/in silico)

Beyond established targets like kinases, the pyrazolo[4,3-b]pyridine scaffold is being explored for its potential to modulate a range of other biological targets. This exploration is heavily supported by in vitro screening and in silico mechanistic studies, which help to identify and validate new protein-ligand interactions.

For example, a series of newly synthesized pyrazolo[3,4-b]pyridine derivatives were evaluated for their antidiabetic properties as α-amylase inhibitors. bohrium.comnih.gov Several compounds showed significant inhibitory activity, and molecular docking studies corroborated these findings by revealing favorable binding interactions within the enzyme's active site. bohrium.comnih.gov In another area, pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, with several derivatives showing potent and selective activity. mdpi.com Computational docking was used to elucidate the binding modes of these compounds within the hCA active site. mdpi.com These studies demonstrate a systematic approach where synthesis, in vitro testing, and in silico modeling work in concert to uncover novel biological activities and potential therapeutic applications for this versatile heterocyclic scaffold. figshare.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example:

  • Halogenation : Use of chlorinating agents (e.g., POCl₃) under reflux conditions to introduce chlorine atoms at positions 3 and 4.
  • Cyclization : Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or Ullmann-type reactions to form the pyrazolo-pyridine core .
  • Optimization : Reaction temperature (e.g., 105°C for Pd(PPh₃)₄-mediated coupling), solvent polarity (toluene/EtOH mixtures), and stoichiometric ratios (e.g., 1.2 equivalents of NaH for deprotonation) are critical for yield improvement. Monitor progress via TLC (ethyl acetate/petroleum ether systems) .

Q. How is this compound purified, and what analytical techniques confirm its structural integrity?

  • Methodological Answer :

  • Purification : Use preparative TLC (silica GF254, dichloromethane/petroleum ether) or column chromatography (SiO₂, gradient elution). For polar impurities, recrystallization in ethanol/water mixtures is effective .
  • Characterization :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic proton environments and chlorine substitution patterns.
  • LCMS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values within ±0.4% .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidative degradation. For short-term use (1–2 weeks), -4°C is acceptable. Avoid aqueous environments due to potential chlorine displacement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance FGFR1 binding affinity. Substituents at position 1 (e.g., methyl groups) improve metabolic stability .
  • Biological Testing : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values against FGFR isoforms. For example, compound 4h in showed FGFR1 IC₅₀ = 7 nM, with selectivity over FGFR4 (IC₅₀ = 712 nM) .
  • Table: SAR of Key Derivatives
Substituent PositionGroupFGFR1 IC₅₀ (nM)Selectivity (FGFR1/FGFR4)
7-CF₃7101.7
7-Cl2528.5
1-CH₃979.1

Q. How should researchers resolve contradictions in reported biological activities or synthetic yields?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., catalyst lot, solvent purity) and biological assay protocols (cell line specificity, ATP concentrations).
  • Data Triangulation : Cross-reference HPLC traces, NMR shifts, and crystallographic data (if available) to confirm compound identity. For example, discrepancies in FGFR3 inhibition may arise from differences in assay temperatures (25°C vs. 37°C) .
  • Statistical Analysis : Apply ANOVA to compare yields across synthetic batches or biological replicates. Outliers may indicate unaccounted variables (e.g., trace moisture in Pd catalysts) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetyl groups at the pyridine nitrogen to enhance aqueous solubility.
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes. For example, DSPE-PEG2000 carriers improve plasma half-life by reducing renal clearance .
  • Pharmacokinetics : Monitor bioavailability via LC-MS/MS after oral administration in rodent models. Adjust dosing regimens based on Cₘₐₓ and AUC₀–₂₄ₕ .

Methodological Notes

  • Synthetic Caution : Avoid prolonged exposure to light during Pd-catalyzed steps to prevent byproduct formation .
  • Biological Assay Controls : Include staurosporine as a positive control in kinase inhibition assays to validate assay sensitivity .
  • Data Reporting : Adhere to CHEMRENDER guidelines for spectral data deposition in public repositories (e.g., PubChem CID references) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.